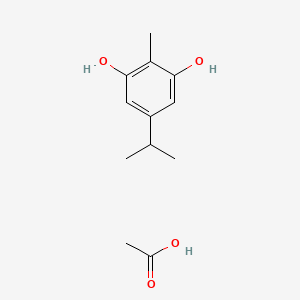
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is an organic compound that features a benzene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol typically involves the following steps:
Friedel-Crafts Alkylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the hydroxyl group. This involves treating the benzene ring with nitric acid and sulfuric acid to form a nitro compound, which is then reduced to an amine using hydrogen gas and a metal catalyst. The amine is subsequently converted to a hydroxyl group through diazotization and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzene rings.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学的研究の応用
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the compound’s hydrophobic isopropyl and methyl groups can interact with lipid membranes, altering their properties.
類似化合物との比較
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Cresol: A benzene ring with a hydroxyl group and a methyl group.
Thymol: A benzene ring with a hydroxyl group, a methyl group, and an isopropyl group.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and isopropyl groups enhances its hydrophobicity and potential for hydrogen bonding, making it a versatile compound for various applications.
特性
CAS番号 |
113105-43-4 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-6(2)8-4-9(11)7(3)10(12)5-8;1-2(3)4/h4-6,11-12H,1-3H3;1H3,(H,3,4) |
InChIキー |
FDBZNWCMTFQRCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1O)C(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


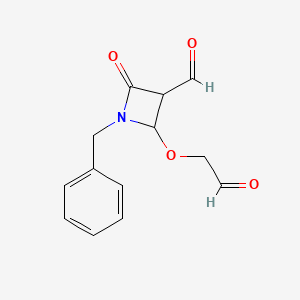
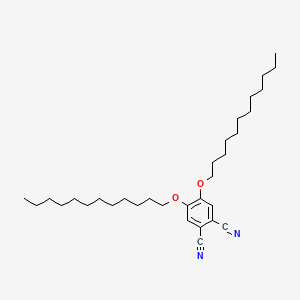
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
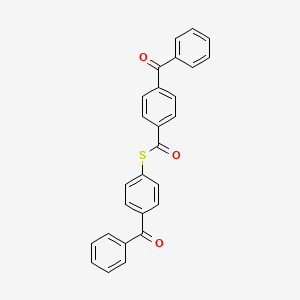
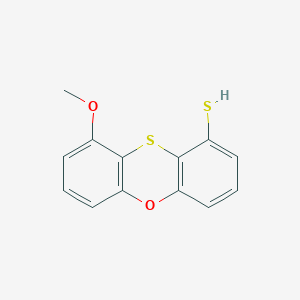
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
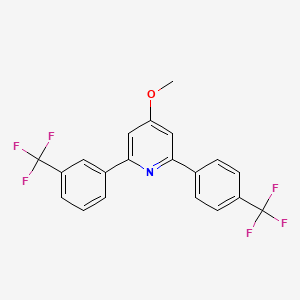
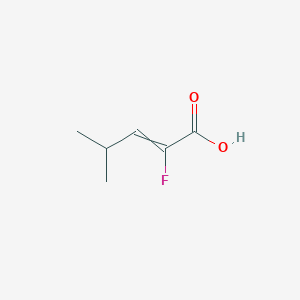
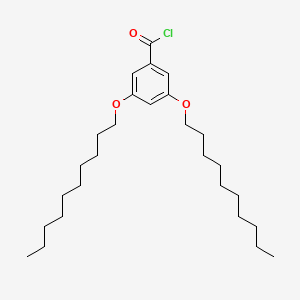
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
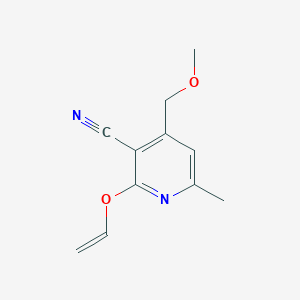
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
